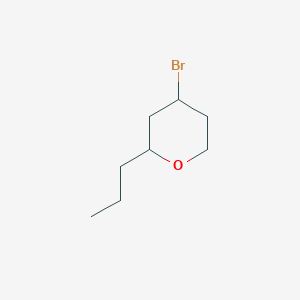

4-Bromo-2-propyloxane

Description

4-Bromo-2-propyloxane is a brominated cyclic ether characterized by a six-membered oxane (tetrahydropyran) ring with a propyl substituent at position 2 and a bromine atom at position 3. Brominated cyclic ethers are typically utilized as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical manufacturing, due to their reactivity in substitution and coupling reactions .

Properties

Molecular Formula |

C8H15BrO |

|---|---|

Molecular Weight |

207.11 g/mol |

IUPAC Name |

4-bromo-2-propyloxane |

InChI |

InChI=1S/C8H15BrO/c1-2-3-8-6-7(9)4-5-10-8/h7-8H,2-6H2,1H3 |

InChI Key |

JCPUHWCKDBDUSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC(CCO1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Structure: Aromatic benzene ring with bromine at position 4 and amino groups at positions 1 and 2.

- Reactivity: The presence of amino groups enhances nucleophilic reactivity, making it suitable for polymerization or coordination chemistry. Unlike 4-Bromo-2-propyloxane, this compound’s aromaticity and amine functionality favor electrophilic substitution reactions.

- Applications: Primarily used in dye synthesis and as a ligand in metal-organic frameworks (MOFs) .

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

- Structure: Aromatic acetophenone derivative with bromine at position 2 and a methoxy group at position 4'.

- Reactivity: The ketone group enables carbonyl-based reactions (e.g., Grignard additions), while the bromine facilitates cross-coupling (e.g., Suzuki-Miyaura). In contrast, this compound’s ether ring offers steric protection and regioselective bromine substitution.

- Applications: Key intermediate in synthesizing bioactive molecules, including antiviral agents .

4-Bromoaniline (p-Bromoaniline)

- Structure: Aromatic aniline derivative with bromine at position 4.

- Reactivity: The amino group directs electrophilic substitution to the para position, while bromine acts as a moderate leaving group. Compared to this compound, 4-bromoaniline’s planar aromatic structure allows for π-π stacking in materials science.

- Applications: Used in the production of azo dyes and corrosion inhibitors .

Comparative Data Table

Key Research Findings

- Thermal Stability: Cyclic ethers like this compound generally exhibit higher thermal stability than aromatic bromides, which may decompose under harsh conditions .

- Safety Considerations: Brominated compounds in the evidence are classified as hazardous intermediates, requiring controlled handling. For example, 4-Bromo-1,2-diaminobenzene and 2-Bromo-4'-methoxyacetophenone are restricted to laboratory or industrial use under strict protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.